molecular formula C5H8BrNO B2581138 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole CAS No. 68843-63-0

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

Cat. No. B2581138
CAS RN: 68843-63-0
M. Wt: 178.029
InChI Key: XDOIJSYGUFRXPS-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole, also known as BMDO, is a chemical compound that has been the subject of extensive research in recent years. It is a heterocyclic organic compound that contains both nitrogen and oxygen atoms in its ring structure. BMDO has been shown to have a number of potential applications in the field of medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases.

Scientific Research Applications

  • Synthetic Chemistry Applications : 5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole and its analogues are primarily used in synthetic chemistry for creating complex organic compounds. Patil and Luzzio (2016) demonstrated the use of 2-(halomethyl)-4,5-diphenyloxazoles, including the bromomethyl analogue, for synthetic elaboration at the 2-position. This is useful in the C-alkylation of stabilized carbanions and synthesis of compounds like Oxaprozin (Patil & Luzzio, 2016).

  • Catalysis and Polymerization : The compound is also significant in the field of catalysis and polymerization. Research by Ochędzan-Siodłak et al. (2021) on vanadium complexes using methyl substituted (4,5-dihydro-1,3-oxazol-2-yl)-1,3-oxazoles as ligands indicates its role in ethylene polymerization and ethylene-norbornene copolymerization (Ochędzan-Siodłak et al., 2021).

  • Material Science and Corrosion Inhibition : In material science, particularly in corrosion inhibition, Rahmani et al. (2019) studied a novel triazole derivative with 4,5-dihydro-1,3-oxazole as an anti-corrosion agent for mild steel in acidic environments. The derivative was found to be highly effective as a corrosion inhibitor (Rahmani et al., 2019).

  • Pharmaceutical Synthesis : Although excluding direct drug use and dosage, it's worth noting the role of this compound in the synthesis of pharmaceutical intermediates. For example, Swaleh and Liebscher (2002) described a novel strategy for synthesizing polyhydroxypiperidines using 2-bromo-3-(bromomethyl)oxazoles, contributing to the final piperidine ring in the synthesis of iminoglycitols (Swaleh & Liebscher, 2002).

properties

IUPAC Name

5-(bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO/c1-4-2-5(3-6)8-7-4/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOIJSYGUFRXPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(C1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-3-methyl-4,5-dihydro-1,2-oxazole

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